molecular formula C10H12O2S B8316141 Methyl 2-(methylthio)-2-phenylacetate

Methyl 2-(methylthio)-2-phenylacetate

Cat. No.: B8316141
M. Wt: 196.27 g/mol
InChI Key: LFUYXPBDOVNVSU-UHFFFAOYSA-N
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Description

Methyl 2-(methylthio)-2-phenylacetate is a sulfur-containing ester featuring a methylthio (-SCH₃) and a phenyl group attached to the α-carbon of the acetoxy backbone. For instance, benzothiazole derivatives incorporating similar ester frameworks have been synthesized as multitarget-directed ligands for therapeutic applications . The methylthio group likely enhances reactivity in nucleophilic substitutions or metal-catalyzed reactions, akin to other sulfur-containing esters discussed in the evidence .

Properties

Molecular Formula

C10H12O2S

Molecular Weight

196.27 g/mol

IUPAC Name

methyl 2-methylsulfanyl-2-phenylacetate

InChI

InChI=1S/C10H12O2S/c1-12-10(11)9(13-2)8-6-4-3-5-7-8/h3-7,9H,1-2H3

InChI Key

LFUYXPBDOVNVSU-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(C1=CC=CC=C1)SC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table compares Methyl 2-(methylthio)-2-phenylacetate with structurally related compounds, highlighting key differences in substituents, molecular properties, and applications:

Compound Molecular Formula MW (g/mol) Substituent(s) Yield (%) Key Properties/Applications References
This compound C₁₀H₁₂O₂S 196.27* -SCH₃, -Ph N/A Hypothesized use in organocatalysis or drug intermediates Inferred
Methyl 2-(carbazol-9-yl)-2-phenylacetate (13a) C₂₁H₁₆NO₂S 347.42 Carbazolyl 53 Photochemical applications; solid-state NMR confirmed
Methyl 2-(naphthalen-2-ylthio)-2-phenylacetate C₁₉H₁₆O₂S 316.40 Naphthylthio N/A NMR-characterized (¹H, ¹³C); potential S-H insertion precursor
Methyl benzoylformate C₉H₈O₃ 164.16 α-Keto (C=O) N/A Reactive in nucleophilic additions; TraceCERT® standard
Ethyl 2-cyano-2-phenylacetate C₁₁H₁₁NO₂ 189.21 Cyano (-CN) N/A High Csp³ fraction (0.36); drug-like properties
Methyl 2-thienylacetate C₇H₈O₂S 156.20 Thienyl N/A Boiling point: 50°C (0.06 mmHg); skin/eye irritant
Ethyl 2-phenylacetoacetate C₁₂H₁₄O₃ 206.24 β-Keto N/A Used in acaricide synthesis; analytical standard

*Calculated molecular weight based on formula.

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